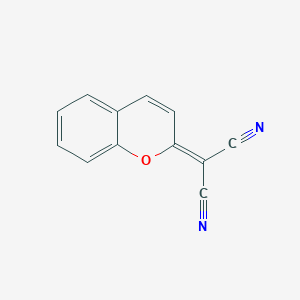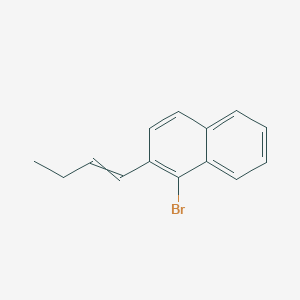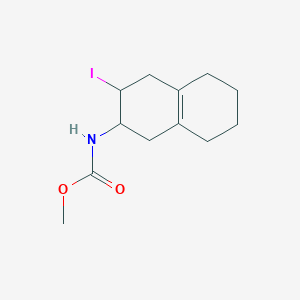
methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an iodinated naphthalene ring system, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a naphthalene derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-(3-chloro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Methyl N-(3-bromo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
- Methyl N-(3-fluoro-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
Uniqueness
The presence of the iodine atom in methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate imparts unique chemical properties, such as increased reactivity and potential for radiolabeling. This makes it distinct from its chloro, bromo, and fluoro counterparts, which may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
20646-94-0 |
|---|---|
Molekularformel |
C12H18INO2 |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C12H18INO2/c1-16-12(15)14-11-7-9-5-3-2-4-8(9)6-10(11)13/h10-11H,2-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
BOHVNHJVNTVKPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1CC2=C(CCCC2)CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)



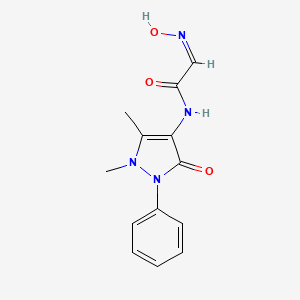

![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
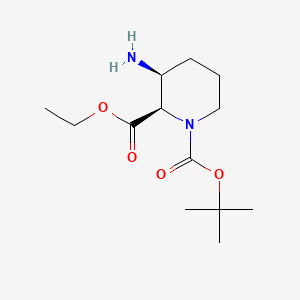
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
